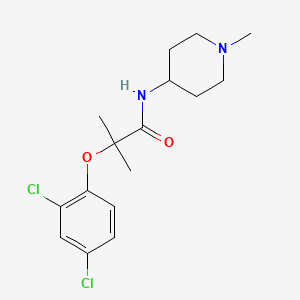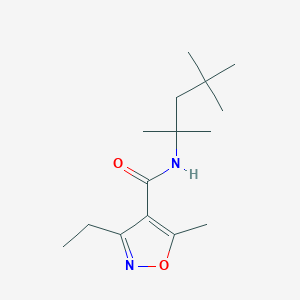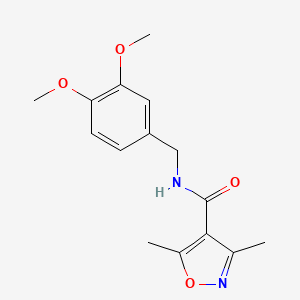
2-(2,4-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as L-690,330, is a chemical compound that belongs to the class of amide derivatives. It is a potent and selective antagonist of the dopamine D1 receptor, which makes it a valuable tool in scientific research. The purpose of
Mechanism of Action
2-(2,4-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide acts as a competitive antagonist of the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor and a decrease in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
The dopamine D1 receptor is involved in the regulation of various physiological and behavioral processes, including motor function, cognitive function, and reward. Therefore, the blockade of the receptor by this compound can have significant effects on these processes. Studies have shown that this compound can impair motor function, cognitive function, and reward-related behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,4-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and study its function without affecting other receptors. However, one limitation of using this compound is its relatively low potency compared to other dopamine D1 receptor antagonists. This can make it difficult to achieve complete blockade of the receptor, which can affect the interpretation of the results.
Future Directions
There are several future directions for the use of 2-(2,4-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide in scientific research. One direction is to investigate the role of the dopamine D1 receptor in other physiological and pathological processes, such as inflammation and pain. Another direction is to study the interaction between the dopamine D1 receptor and other neurotransmitter systems in more detail. Finally, the development of more potent and selective dopamine D1 receptor antagonists could further enhance the utility of this compound in scientific research.
Conclusion
In conclusion, this compound is a valuable tool in scientific research for studying the dopamine D1 receptor. Its high selectivity and specificity make it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, its relatively low potency compared to other dopamine D1 receptor antagonists can limit its utility in some experiments. Overall, this compound has significant potential for future research in the field of neuroscience.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been widely used in scientific research as a tool to study the dopamine D1 receptor. It has been used to investigate the role of the dopamine D1 receptor in various physiological and pathological processes, including motor function, cognitive function, drug addiction, and schizophrenia. This compound has also been used to study the interaction between the dopamine D1 receptor and other neurotransmitter systems, such as the glutamate and GABA systems.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-16(2,22-14-5-4-11(17)10-13(14)18)15(21)19-12-6-8-20(3)9-7-12/h4-5,10,12H,6-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLONYVSUVSINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)

![1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4431155.png)




![1-[(4-bromo-2-thienyl)carbonyl]pyrrolidine](/img/structure/B4431204.png)





